N-(1-金刚烷基)-1H-吲唑-3-甲酰胺

描述

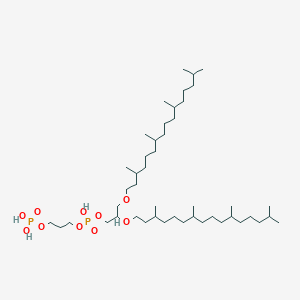

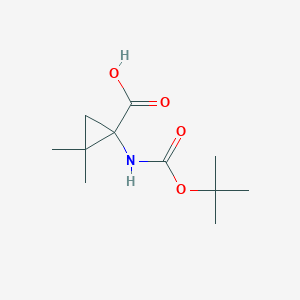

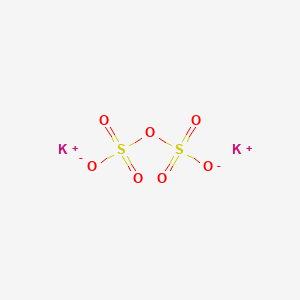

N-(1-Adamantyl)-1H-indazole-3-carboxamide, and related compounds, have been identified in various contexts as synthetic cannabinoids. These substances, including variants like APICA and APINACA, are notable for their unique structural features, such as the adamantyl group, which differentiates them from other synthetic cannabinoids like JWH-018 that have a 3-carbonyl indole moiety (Uchiyama et al., 2012).

Synthesis Analysis

The synthesis of related compounds has been explored, focusing on the adamantane component, which plays a crucial role in their pharmacological activities. Techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses are employed for their identification and structural elucidation (Uchiyama et al., 2012).

Molecular Structure Analysis

Detailed molecular structure analyses, including crystal X-ray diffraction and spectroscopic methods like NMR, Raman, and infrared spectroscopies, have been conducted to comprehend the comprehensive analytical features of these compounds (Dybowski et al., 2020).

Chemical Reactions and Properties

The chemical properties of these compounds are distinguished by their ability to interact with cannabinoid receptors due to their structural analogies to tetrahydrocannabinol (THC), the active component of cannabis. Adamantyl derivatives show significant potency and selectivity in their interactions with these receptors, demonstrating the importance of the adamantyl group in modulating biological activity (Asada et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility and stability, of N-(1-Adamantyl)-1H-indazole-3-carboxamide derivatives have been explored to facilitate their identification and analysis in forensic and toxicological studies. These properties are crucial for understanding the distribution, metabolism, and excretion of these substances in biological systems (Uchiyama et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and potential interactions with biological molecules, play a significant role in the pharmacological and toxicological effects of these compounds. Studies focusing on the synthesis, characterization, and biological evaluation of adamantyl-substituted indazoles and related compounds contribute to our understanding of their chemical behavior and potential as therapeutic agents or substances of abuse (Dybowski et al., 2020).

科学研究应用

抗增殖活性:3-氨基-1H-吲唑-1-甲酰胺,一个相关的化合物组,已被证明能够在各种肿瘤细胞系中抑制细胞生长,其浓度低于1微米,表明具有潜在的抗癌应用(Raffa et al., 2009)。

合成大麻素:N-(1-金刚烷基)-2-戊基-2H-吲唑-3-甲酰胺是一种新的合成大麻素,其药理活性尚不明确,可能在大麻素受体研究中发挥潜在作用(Jia et al., 2017)。

代谢产物生成:对类似化合物如N-(1-金刚烷基)-1-戊基-1H-吲哚-3-甲酰胺(APICA)及其氟代衍生物(5F-APICA)的体外研究表明产生了各种羟基化代谢物,这对于理解药物代谢至关重要(Sobolevsky et al., 2015)。

体外代谢研究:N-金刚烷基-1-(四氢吡喃-4-基甲基)-1H-吲唑-3-甲酰胺的异构体在人类肝微粒体中发生羟化反应,突显了代谢途径在药物开发中的重要性(Kadomura et al., 2020)。

在香料熏香中的检测:N-(1-金刚烷基)-1-戊基-1H-吲唑-3-甲酰胺(也称为AKB48或APINACA)已在意大利的香料熏香中检测到,表明其在娱乐物质中的使用(Amato et al., 2014)。

抗流感活性:N-(1-金刚烷基)-1H-吲唑-3-甲酰胺的某些衍生物表现出抗流感病毒活性,显示了抗病毒药物开发的潜力(Göktaş等,2012年)。

受控物质地位:APINACA被列为受控物质法案下的I类受控物质,突显了其监管和法律影响(Federal Register, 2016)。

单胺氧化酶抑制:吲唑和吲哚-5-甲酰胺是单胺氧化酶B(MAO-B)的有效抑制剂,暗示了它们在神经学研究和治疗中的潜力(Tzvetkov et al., 2014)。

属性

IUPAC Name |

N-(1-adamantyl)-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-17(16-14-3-1-2-4-15(14)20-21-16)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBJQJBQELVJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

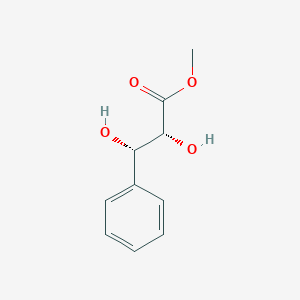

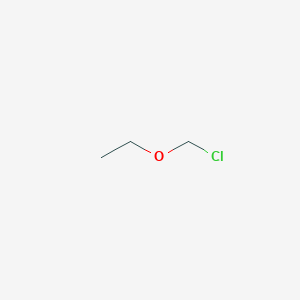

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)